2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-[(4-METHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
Overview
Description
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-[(4-METHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound that features a benzotriazole moiety, a methoxyphenyl group, and a dihydronaphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-[(4-METHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactionsThe final step involves the formation of the dihydronaphthalene-1,4-dione core under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-[(4-METHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent choice to ensure the desired product formation .
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted derivatives with various functional groups .
Scientific Research Applications
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-[(4-METHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-[(4-METHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-BENZOTRIAZOL-1-YL-ACETIC ACID (2-ETHOXY-BENZYLIDENE)-HYDRAZIDE
- 2-BENZOTRIAZOL-1-YL-ACETIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE
- 2-BENZOTRIAZOL-1-YL-ACETIC ACID (2-CHLORO-6-FLUORO-BENZYLIDENE)-HYDRAZIDE
Uniqueness
What sets 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-[(4-METHOXYPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the benzotriazole moiety, methoxyphenyl group, and dihydronaphthalene-1,4-dione core contribute to its versatility and potential for diverse applications.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-(4-methoxyanilino)naphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-30-15-12-10-14(11-13-15)24-20-21(27-19-9-5-4-8-18(19)25-26-27)23(29)17-7-3-2-6-16(17)22(20)28/h2-13,24H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHHQZFRBOZMHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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